molecular formula C20H24FN4 B1149792 1-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-N-methylpiperidin-4-amine CAS No. 108635-83-2

1-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-N-methylpiperidin-4-amine

Cat. No.: B1149792
CAS No.: 108635-83-2
M. Wt: 339.4297632
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Description

1-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-N-methylpiperidin-4-amine is a highly potent and selective ATP-competitive inhibitor of the dual-specificity tyrosine-regulated kinase 1A (DYRK1A). This compound has emerged as a critical chemical tool in neurobiological and disease modeling research, particularly in the study of Down syndrome and Alzheimer's disease, where DYRK1A gene dosage and activity are implicated in pathological mechanisms source . Its high selectivity profile enables researchers to precisely interrogate DYRK1A's function in processes such as neuronal differentiation, synaptic plasticity, and cell cycle control without significant off-target effects on other kinases source . The research value of this inhibitor extends to the field of diabetes, where it has been shown to promote human beta cell proliferation, offering a potential avenue for regenerative therapies source . By providing a means to modulate DYRK1A signaling, this compound empowers investigations into the fundamental role of this kinase in development and disease, facilitating target validation and the exploration of novel therapeutic hypotheses.

Properties

IUPAC Name

1-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]-N-methylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN4/c1-22-17-10-12-24(13-11-17)20-23-18-4-2-3-5-19(18)25(20)14-15-6-8-16(21)9-7-15/h2-9,17,22H,10-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDMXQNXCFMLIER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCN(CC1)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801140354
Record name 1-[1-[(4-Fluorophenyl)methyl]-1H-benzimidazol-2-yl]-N-methyl-4-piperidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801140354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108635-83-2
Record name 1-[1-[(4-Fluorophenyl)methyl]-1H-benzimidazol-2-yl]-N-methyl-4-piperidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108635-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[1-[(4-Fluorophenyl)methyl]-1H-benzimidazol-2-yl]-N-methyl-4-piperidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801140354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 1-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-N-methylpiperidin-4-amine (CAS Number: 108635-83-2) is a bioactive small molecule that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H23FN4C_{20}H_{23}FN_{4} with a molecular weight of approximately 338.4 g/mol. The structure features a benzimidazole core, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • G Protein-Coupled Receptors (GPCRs) : The compound may modulate GPCR signaling pathways, which are crucial for numerous physiological processes. GPCRs are involved in the regulation of neurotransmission and hormonal signaling, making them significant targets in drug design .
  • Kinase Inhibition : Preliminary studies suggest that the compound may exhibit inhibitory activity against specific kinases, which play pivotal roles in cell proliferation and survival. This inhibition can lead to reduced tumor growth in certain cancer models .

Biological Activity Data

Activity Effect Reference
GPCR ModulationPotential anti-inflammatory effects
Kinase InhibitionReduced cell proliferation
Antimicrobial ActivityInhibition of Pseudomonas aeruginosa

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of benzimidazole derivatives, the compound demonstrated significant cytotoxicity against various cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators. This suggests potential use in cancer therapy as an adjunct to existing treatments .

Case Study 2: Antimicrobial Properties

Research focusing on the antimicrobial efficacy of similar compounds highlighted that derivatives of benzimidazole exhibited notable activity against Pseudomonas aeruginosa. This bacterium is notorious for its resistance to multiple antibiotics, and compounds like the one studied could serve as novel therapeutic agents .

Pharmacological Profile

The pharmacological profile indicates that this compound may possess a range of beneficial effects:

  • Anti-inflammatory : By modulating GPCR pathways, it may reduce inflammation.
  • Antimicrobial : Effective against resistant strains of bacteria.
  • Anticancer : Induces apoptosis in cancer cells through kinase inhibition.

Scientific Research Applications

Neurological Disorders

Research has indicated that this compound may have applications in treating neurological disorders, particularly those involving glutamate receptors. Studies have shown that compounds with similar structures can modulate metabotropic glutamate receptors, which are implicated in conditions such as schizophrenia and depression .

Antimicrobial Activity

Recent investigations into benzimidazole derivatives have demonstrated their potential as antimicrobial agents. The compound's structure allows it to interact with bacterial enzymes, which may inhibit bacterial growth. For instance, a study on benzimidazole derivatives showed promising results against Pseudomonas aeruginosa, suggesting that this compound could be developed as an adjuvant therapy for infections caused by resistant strains .

Cancer Research

The compound's ability to influence cell signaling pathways makes it a candidate for cancer research. Compounds similar to 1-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-N-methylpiperidin-4-amine have been evaluated for their effects on tumor growth and metastasis. Preliminary data suggest that they may inhibit the proliferation of certain cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Case Studies

StudyObjectiveFindings
Study on Glutamate Modulation Evaluate the effect on glutamate receptorsDemonstrated allosteric modulation potential, indicating possible use in treating mood disorders .
Antimicrobial Efficacy Test against Pseudomonas aeruginosaShowed significant inhibition of bacterial growth, supporting further development as an antibiotic .
Cancer Cell Line Evaluation Assess anti-cancer propertiesInduced apoptosis in breast cancer cell lines, warranting further investigation into its mechanisms .

Preparation Methods

Reductive Amination for N-Methylpiperidin-4-Amine Intermediate

The synthesis of the N-methylpiperidin-4-amine moiety, a key intermediate, is achieved via reductive amination. As detailed in patent WO2020212268A1 , 1-methyl-4-piperidone reacts with 4-fluorobenzylamine in the presence of a hydride reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride). This method avoids toxic reagents like phosgene by employing di-tert-butyl dicarbonate for carbamate formation, enhancing safety and reproducibility.

Reaction Conditions :

  • Solvent : Methanol or ethanol

  • Temperature : Room temperature to 60°C

  • Catalyst : Acetic acid (for pH control)

  • Yield : ~70–85% (reported in analogous protocols)

This intermediate is critical for subsequent coupling with the benzimidazole scaffold.

Nucleophilic Substitution with 1-(4-Fluorobenzyl)-2-Chloro-1H-Benzo[d]imidazole

The most widely documented method involves reacting N-methylpiperidin-4-amine with 1-(4-fluorobenzyl)-2-chloro-1H-benzo[d]imidazole under nucleophilic substitution conditions. Ambeed’s protocol outlines the following steps:

Procedure :

  • Reagents :

    • 4-Methylaminopiperidine acetate (0.05 mol)

    • 1-(4-Fluorobenzyl)-2-chlorobenzimidazole (0.05 mol)

    • Potassium carbonate (0.1 mol)

    • Solvent : Isoamyl alcohol (250 mL)

  • Conditions :

    • Reflux at 120–130°C for 192 hours

    • Cooling, evaporation, and crystallization in water/ether

  • Purification :

    • Dissolution in toluene, drying with MgSO₄, and precipitation in petroleum ether

Yield : 48% (off-white solid) . Extended reflux durations (>72 hours) are necessary due to steric hindrance from the benzimidazole scaffold.

Alternative Pathways and Byproduct Formation

Unexpected pathways, such as those reported in ARKAT-USA’s study , highlight the compound’s formation during attempts to synthesize anti-histamine candidates. When 1-(4-fluorobenzyl)-2-chloro-6-isopropoxy-1H-benzo[d]imidazole reacts with 1-methylpiperidinamine, dimerization or over-alkylation may occur, yielding:

  • Byproduct : 1-(4-Fluorobenzyl)-N-(1-(1-(4-fluorobenzyl)-6-isopropoxy-1H-benzo[d]imidazol-2-yl)piperidin-4-yl)-6-isopropoxy-1H-benzo[d]imidazol-2-amine .

Mitigation Strategies :

  • Temperature Control : Maintaining 0–5°C during reagent addition .

  • Solvent Optimization : Using polar aprotic solvents (e.g., DMSO) to reduce side reactions .

Comparative Analysis of Synthetic Routes

Method Key Reagents Conditions Yield Advantages
Reductive Amination 1-Methyl-4-piperidone, 4-FluorobenzylamineRT, hydride reduction70–85%High purity, avoids toxic reagents
Nucleophilic Substitution 2-Chlorobenzimidazole derivativeReflux, 192 hours48%Scalable, uses inexpensive base (K₂CO₃)
Byproduct Pathway 6-Isopropoxy-benzimidazole derivative0–5°C, controlled stepsN/AIllustrates reactivity challenges

Purification and Characterization

Post-synthesis purification is critical due to the compound’s propensity for hydrate formation . Recrystallization from toluene/petroleum ether mixtures yields >98% purity (LCMS) . Structural confirmation via NMR and mass spectrometry aligns with PubChem data (CID 44250284) , including:

  • ¹H NMR : δ 7.65–7.10 (m, aromatic H), 4.85 (s, CH₂-fluorobenzyl), 2.80 (s, N-CH₃).

  • LCMS : m/z 338.42 [M+H]⁺ .

Industrial-Scale Considerations

Patent WO2020212268A1 emphasizes large-scale adaptations:

  • Recrystallization : 1-[4-(2-Methylpropyloxy)phenyl]methanamine acetate is purified via methanol/methyl-t-butyl ether mixtures, ensuring >99.5% purity.

  • Cost Efficiency : Substituting phosgene with di-tert-butyl dicarbonate reduces hazardous waste.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-N-methylpiperidin-4-amine, and what challenges are encountered during its synthesis?

  • Methodological Answer : The compound is synthesized via nucleophilic aromatic substitution (SNAr) between 1-(4-fluorobenzyl)-2-chloro-6-isopropoxy-1H-benzo[d]imidazole and 1-methylpiperidin-4-amine under anhydrous conditions at elevated temperatures (120°C, 72 hours) . Key challenges include competing side reactions, such as N-demethylation and self-catalyzed N-diarylation, leading to unexpected byproducts like compound 4 (a dimeric structure). To mitigate this, stoichiometric control and excess amine are used to trap HCl byproducts .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • Thin-Layer Chromatography (TLC) : Monitors reaction progress using 1:9 MeOH:CHCl₃ as the mobile phase .
  • Nuclear Magnetic Resonance (NMR) : Confirms structural integrity via ¹H and ¹³C spectra, identifying peaks for the fluorobenzyl, piperidine, and benzimidazole moieties .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
  • Column Chromatography : Purifies crude products using gradient elution (CHCl₃ to 2% MeOH in CHCl₃) .

Advanced Research Questions

Q. How can researchers explain and address the formation of unexpected byproducts, such as compound 4, during the synthesis of the target molecule?

  • Methodological Answer : The dimeric byproduct 4 forms via a proposed mechanism where the desired intermediate 3 reacts with a second equivalent of 2-chlorobenzimidazole (12 ), leading to a quaternary salt that decomposes with CH₃Cl elimination . To suppress this:

  • Optimize Reaction Time : Shorten reaction duration to reduce secondary reactions (e.g., 48 hours instead of 72) .
  • Adjust Stoichiometry : Use a 1:1 molar ratio of 12 to 6 to limit excess amine availability .

Q. What methodological approaches are recommended to determine the rate-limiting steps in multi-step syntheses involving this compound?

  • Methodological Answer :

  • Kinetic Studies : Monitor intermediate formation via time-course TLC/NMR sampling .
  • Isolation of Intermediates : Characterize intermediates like 3 to confirm their role in byproduct pathways .
  • Computational Modeling : Use density functional theory (DFT) to simulate energy barriers for steps like SNAr amination .

Q. How do structural modifications on the benzimidazole or piperidine moieties influence the compound's pharmacological activity?

  • Methodological Answer :

  • Fluorobenzyl Substitution : Enhances lipophilicity and histamine H₁ receptor binding affinity, as seen in analogs like 37 (N-(piperidin-4-yl)-1H-benzo[d]imidazol-2-amine) .
  • Piperidine Methylation : Reduces metabolic degradation but may sterically hinder target interactions. Comparative assays (e.g., radioligand displacement) quantify selectivity for H₁/H₄ receptors .

Q. What strategies can be employed to enhance the yield of the target compound while minimizing competing side reactions?

  • Methodological Answer :

  • Catalyst Screening : Test alternatives to DBU (e.g., DIPEA) for amination steps to reduce side-product formation .
  • Temperature Control : Lower reaction temperatures (e.g., 100°C) slow down dimerization pathways .
  • Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with toluene to favor SNAr over N-alkylation .

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